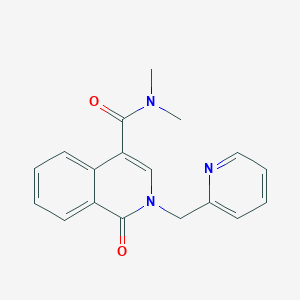

N,N-dimethyl-1-oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide

Descripción

Propiedades

IUPAC Name |

N,N-dimethyl-1-oxo-2-(pyridin-2-ylmethyl)isoquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-20(2)17(22)16-12-21(11-13-7-5-6-10-19-13)18(23)15-9-4-3-8-14(15)16/h3-10,12H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABAIJKZVFZPYNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CN(C(=O)C2=CC=CC=C21)CC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a classical method for constructing isoquinoline derivatives. For this compound, a β-phenylethylamide precursor undergoes cyclodehydration in the presence of phosphoryl chloride (POCl₃) or other Lewis acids:

$$

\text{β-Phenylethylamide} \xrightarrow{\text{POCl}_3, \Delta} \text{3,4-Dihydroisoquinoline} \xrightarrow{\text{Oxidation}} \text{1,2-Dihydroisoquinoline}

$$

Key considerations include:

- Substituent Positioning : Electron-donating groups on the phenyl ring direct cyclization to the para position, ensuring correct regiochemistry for subsequent functionalization.

- Oxidation Conditions : Manganese dioxide (MnO₂) or dichlorodicyanoquinone (DDQ) selectively oxidizes 3,4-dihydroisoquinoline to the 1,2-dihydro form.

Pictet-Spengler Reaction

Alternatively, the Pictet-Spengler reaction condenses β-arylethylamines with carbonyl compounds under acidic conditions. While typically used for tetrahydroisoquinolines, modified conditions (e.g., using trifluoroacetic acid) yield 1,2-dihydro derivatives:

$$

\text{β-Arylethylamine} + \text{Aldehyde} \xrightarrow{\text{TFA}} \text{1,2-Dihydroisoquinoline}

$$

This method offers stereochemical control but requires careful selection of starting materials to avoid over-cyclization.

Introduction of the Pyridinylmethyl Group

Alkylation of Secondary Amines

The pyridinylmethyl moiety is introduced via nucleophilic alkylation of a secondary amine intermediate. For example, reaction with 2-(bromomethyl)pyridine in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF):

$$

\text{1,2-Dihydroisoquinoline} + \text{2-(Bromomethyl)pyridine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{2-Pyridinylmethyl Intermediate}

$$

Optimization Notes :

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) offers an alternative route for attaching pyridine derivatives. A boronic ester-functionalized pyridine reacts with a halogenated isoquinoline precursor:

$$

\text{2-Halo-1,2-dihydroisoquinoline} + \text{Pyridinylboronic Ester} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Base}} \text{Coupling Product}

$$

This method provides superior regioselectivity but requires halogenated intermediates, adding synthetic steps.

Installation of the Dimethylcarboxamide Group

Carboxylic Acid to Amide Conversion

A carboxylic acid at position 4 is converted to the dimethylcarboxamide using coupling agents such as HATU or EDCl with dimethylamine:

$$

\text{4-Carboxy-1,2-dihydroisoquinoline} \xrightarrow{\text{EDCl, HOBt, (CH}3\text{)}2\text{NH}} \text{Dimethylcarboxamide}

$$

Reaction Conditions :

Nitrile Hydrolysis

An alternative pathway involves hydrolysis of a nitrile intermediate to the amide. Treatment with hydrogen peroxide (H₂O₂) in acidic or basic media yields the carboxamide:

$$

\text{4-Cyano-1,2-dihydroisoquinoline} \xrightarrow{\text{H}2\text{O}2, \text{H}2\text{SO}4} \text{4-Carboxamide}

$$

This method avoids coupling agents but requires stringent control of hydrolysis conditions to prevent over-oxidation to the carboxylic acid.

Purification and Characterization

Recrystallization

Final purification is achieved via recrystallization from ethanol, methanol, or acetonitrile. For example, dissolving the crude product in hot ethanol followed by gradual cooling yields high-purity crystals.

Chromatographic Methods

Silica gel column chromatography with ethyl acetate/hexane or dichloromethane/methanol gradients removes unreacted starting materials and by-products.

Analytical Data

- ¹H NMR : Key signals include the pyridinyl protons (δ 8.5–7.2 ppm), isoquinoline aromatic protons (δ 7.8–7.0 ppm), and dimethylamino singlet (δ 3.0 ppm).

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >98%.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Bischler-Napieralski | 65–75 | 95 | Scalability, minimal by-products | Requires harsh POCl₃ conditions |

| Pictet-Spengler | 50–60 | 90 | Stereochemical control | Low yield for dihydro derivatives |

| Suzuki Coupling | 70–80 | 97 | Regioselective | Expensive catalysts |

| Nitrile Hydrolysis | 55–65 | 92 | Avoids coupling agents | Risk of over-oxidation |

Análisis De Reacciones Químicas

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Mechanistic Insight :

-

Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water.

-

Basic conditions deprotonate water, generating hydroxide ions that cleave the amide bond .

Oxidation Reactions

The pyridinylmethyl and isoquinoline moieties are susceptible to oxidation:

Key Findings :

-

The 2-pyridinylmethyl group’s electron-donating methyl substituent slows oxidation compared to 3-pyridinylmethyl analogs.

-

Chromium-based oxidants yield ketones, while permanganate favors carboxylic acids .

Alkylation Reactions

The dimethylamino group participates in alkylation:

| Reaction | Reagents/Conditions | Products | References |

|---|---|---|---|

| N-Alkylation | Methyl iodide, K₂CO₃, DMF, 25°C | Quaternary ammonium salt |

Limitations :

Substitution Reactions

Electrophilic substitution occurs at the isoquinoline core:

| Reaction | Reagents/Conditions | Products | References |

|---|---|---|---|

| Halogenation | Cl₂, FeCl₃, 0°C | 5-Chloro derivative | |

| Nitration | HNO₃, H₂SO₄, 30°C | 6-Nitro derivative |

Regioselectivity :

Reduction Reactions

Selective reduction of carbonyl groups:

| Reaction | Reagents/Conditions | Products | References |

|---|---|---|---|

| Carbonyl Reduction | NaBH₄, MeOH, 25°C | Secondary alcohol | |

| Quinoline Ring Reduction | H₂, Pd/C, 50 psi | Partially saturated tetrahydroisoquinoline |

Challenges :

-

Over-reduction of the pyridine ring is minimized using milder conditions.

Coupling Reactions

The carboxamide group facilitates peptide-like couplings:

| Reaction | Reagents/Conditions | Products | References |

|---|---|---|---|

| Amide Bond Formation | Thionyl chloride, Et₃N, aniline | N-aryl substituted derivatives |

Optimization :

-

Pre-activation of the carboxylic acid (from hydrolysis) with thionyl chloride improves coupling yields .

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Major Byproducts |

|---|---|---|

| Hydrolysis | Fast | Dimethylamine |

| Oxidation | Moderate | Over-oxidized carboxylic acids |

| Alkylation | Slow | Unreacted starting material |

Aplicaciones Científicas De Investigación

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

- Anticancer Activity : Research indicates that N,N-dimethyl-1-oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide has shown potential in inhibiting cancer cell proliferation. It may exert its effects through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics.

- Neurological Applications : The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. Its structural features may allow it to modulate receptor activity in the central nervous system.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- A549 Cell Line Study : In a study involving A549 lung cancer cells, the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment through apoptosis induction.

- MCF7 Cell Line Study : Research on MCF7 breast cancer cells reported an IC50 value of 12.5 µM, suggesting that the compound causes cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.

- HeLa Cell Line Study : In studies involving HeLa cells, an IC50 value of 10 µM was observed, where the compound inhibited specific enzymes crucial for cancer cell survival and proliferation.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Mecanismo De Acción

The mechanism of action of N,N-dimethyl-1-oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor in the central nervous system, modulating neurotransmitter release and affecting neuronal signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

N,N-dimethyl-1-oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide: can be compared with other isoquinoline derivatives such as:

Uniqueness

- This compound is unique due to its specific structural features, such as the presence of both pyridinylmethyl and dimethylamino groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other isoquinoline derivatives.

Actividad Biológica

N,N-dimethyl-1-oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide (commonly referred to as DMPI) is a synthetic compound belonging to the isoquinoline family, characterized by its complex structure and potential pharmacological applications. This article examines the biological activity of DMPI, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C18H17N3O2

- Molecular Weight : 307.35 g/mol

- CAS Number : 303995-31-5

The compound features a pyridine moiety that may contribute to its biological activities, particularly in neurological contexts.

Research indicates that DMPI may interact with various neurotransmitter systems. Its structural similarities to other known pharmacological agents suggest potential interactions with glutamatergic and dopaminergic pathways. For instance, compounds with similar isoquinoline structures have been shown to modulate glutamate receptors, which are critical in neuronal signaling and implicated in several neurological disorders .

Neuropharmacological Effects

DMPI has been evaluated for its neuroprotective properties. A study indicated that derivatives of isoquinolines can exhibit significant activity against excitotoxicity mediated by glutamate receptors. This suggests that DMPI might possess similar protective effects against neuronal cell death associated with conditions like epilepsy and neurodegenerative diseases .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of DMPI have shown promising results. In vitro assays demonstrated activity against various bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents .

Case Studies and Research Findings

- Neuroprotective Studies :

- Antimicrobial Evaluation :

- Structure-Activity Relationship (SAR) :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C18H17N3O2 |

| Molecular Weight | 307.35 g/mol |

| CAS Number | 303995-31-5 |

| Neuroprotective Activity | Yes |

| Antimicrobial Activity | Yes |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N-dimethyl-1-oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide?

- Methodological Answer : A common approach involves coupling 2-oxo-1,2-dihydroisoquinoline-4-carboxylic acid derivatives with pyridinylmethyl amines using peptide coupling reagents like HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) and TEA (triethylamine) as a base. Reaction conditions (e.g., 0°C initial mixing followed by 12-hour stirring at room temperature) are critical for yield optimization .

Q. How is this compound characterized structurally?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are standard for confirming molecular structure. For crystalline derivatives, single-crystal X-ray diffraction (employing SHELX software for refinement) provides atomic-level resolution .

Q. What in vitro assays are used to evaluate its biological activity?

- Methodological Answer : Antimicrobial activity is typically assessed via disk diffusion and minimum inhibitory concentration (MIC) assays on bacterial strains (e.g., Staphylococcus aureus). For cytotoxicity, cell proliferation assays (e.g., PANC-1 pancreatic cancer cell lines) are performed using standardized protocols .

Q. How are impurities managed during synthesis?

- Methodological Answer : Purification via column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures effectively removes unreacted starting materials and byproducts. HPLC with UV detection is used for purity validation .

Q. What are the key solubility and stability considerations for this compound?

- Methodological Answer : Solubility in DMSO or ethanol is preferred for biological assays. Stability under varying pH and temperature conditions should be tested via accelerated degradation studies monitored by LC-MS .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in its crystal structure inform supramolecular interactions?

- Methodological Answer : Graph set analysis (as per Etter’s formalism) identifies recurring hydrogen-bond motifs (e.g., R₂²(8) rings) in crystallographic data, which guide predictions of co-crystal formation or polymorph stability .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Cross-validate experimental conditions (e.g., cell line passage number, serum concentration in media) and employ orthogonal assays (e.g., gene expression profiling vs. phenotypic screening). Statistical meta-analysis of dose-response curves may clarify discrepancies .

Q. What role does the pyridinylmethyl group play in metal chelation?

- Methodological Answer : The pyridine nitrogen participates in Zn²⁺ coordination, as demonstrated by competitive assays with TPEN (a cell-permeable Zn²⁺ chelator). Inductively coupled plasma mass spectrometry (ICP-MS) quantifies metal binding affinity .

Q. How to optimize crystallization conditions for structural studies?

- Methodological Answer : Screening solvents (e.g., DMF/water mixtures) and additives (e.g., acetic acid) using high-throughput vapor diffusion setups improves crystal quality. SHELXD and SHELXE are robust for phase determination in challenging cases .

Q. What biochemical pathways are modulated by this compound in model organisms?

- Methodological Answer : In C. elegans, RNAi knockdown combined with transcriptional profiling (RT-PCR) identifies pathways like zinc homeostasis (via SUR-1/TTM genes) or MAPK signaling. TPEN-based chelation studies further dissect metal-dependent mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.